molecular formula C14H16N2O2 B13505817 Benzyl N-(2-cyanocyclopentyl)carbamate

Benzyl N-(2-cyanocyclopentyl)carbamate

Cat. No.: B13505817
M. Wt: 244.29 g/mol
InChI Key: WRPHLOJKLQKFPE-UHFFFAOYSA-N
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Description

Benzyl N-(2-cyanocyclopentyl)carbamate is a carbamate derivative characterized by a benzyl group attached to a carbamate moiety, which is further substituted with a 2-cyanocyclopentyl group. The nitrile (cyano) group at the 2-position of the cyclopentane ring introduces distinct electronic and steric properties, influencing its chemical reactivity, stability, and biological activity. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its structural features enable applications in enzyme inhibition, drug development, and intermediate synthesis .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

benzyl N-(2-cyanocyclopentyl)carbamate

InChI

InChI=1S/C14H16N2O2/c15-9-12-7-4-8-13(12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-8,10H2,(H,16,17)

InChI Key

WRPHLOJKLQKFPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(2-cyanocyclopentyl)carbamate typically involves the reaction of benzyl chloroformate with 2-cyanocyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-cyanocyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as acidic or basic environments.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-(2-cyanocyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl N-(2-cyanocyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyanocyclopentyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The unique 2-cyanocyclopentyl substituent differentiates this compound from other carbamates. Below is a comparative analysis of its structural analogs:

Compound Name Structural Features Key Differences from Target Compound Biological/Chemical Impact
Benzyl (2-oxocyclopentyl)carbamate Cyclopentyl group with 2-oxo substituent Oxo (keto) group instead of cyano Lower electrophilicity; reduced reactivity in nucleophilic substitutions
Benzyl N-(2-bromophenyl)carbamate Bromine at 2-position of phenyl ring Aromatic bromine vs. aliphatic cyano Bromine enables halogen bonding; cyano enhances electronic withdrawal
Benzyl N-[cyano(phenyl)methyl]carbamate Cyano group on benzyl carbon Cyano position differs (benzyl vs. cyclopentyl) Altered steric effects; divergent biological target interactions
2-[benzyl(propan-2-yl)amino]-N-(1-cyanocyclopentyl)acetamide Cyanocyclopentyl with acetamide backbone Additional benzyl-isopropyl amino group Broader enzyme inhibition potential due to dual functional groups

Reactivity and Stability

  • Cyano Group vs. Oxo/Halogen Substituents: The electron-withdrawing nature of the cyano group increases the carbamate's electrophilicity, making it more reactive in nucleophilic acyl substitution reactions compared to oxo or halogen-substituted analogs. For example, Benzyl (2-oxocyclopentyl)carbamate exhibits lower reactivity in such reactions due to the electron-donating resonance effects of the keto group .
  • Steric Effects : The cyclopentyl ring provides moderate steric hindrance, which balances reactivity and stability. In contrast, adamantyl-substituted carbamates (e.g., Benzyl N-(1-adamantyl)carbamate) exhibit higher steric bulk, reducing their accessibility in enzyme active sites .

Physicochemical Properties

  • Solubility: The polar cyano group improves water solubility compared to non-polar substituents (e.g., tert-butyl groups in tert-Butyl N-(benzyloxy)carbamate) but reduces it relative to hydroxylated analogs like Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate .
  • Thermal Stability : Nitriles generally confer higher thermal stability than esters or amides, making the compound more suitable for high-temperature synthetic processes compared to Ethyl Carbamate or N-Phenyl Carbamate derivatives .

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